molecular formula C2H6NO6P B1206932 Phosphoglycolohydroxamic Acid CAS No. 51528-59-7

Phosphoglycolohydroxamic Acid

Cat. No.: B1206932
CAS No.: 51528-59-7
M. Wt: 171.05 g/mol
InChI Key: BAXHHWZKQZIJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphoglycolohydroxamic Acid is an organic compound belonging to the class of monoalkyl phosphates. It is known for its role as an inhibitor of aldolase and triose-phosphate isomerase enzymes.

Scientific Research Applications

Phosphoglycolohydroxamic Acid has several scientific research applications:

Mechanism of Action

Phosphoglycolohydroxamic Acid acts as an inhibitor for several enzymes . Some of the targets include D-tagatose-1,6-bisphosphate aldolase subunit KbaY, Fructose-bisphosphate aldolase class 2, Triosephosphate isomerase, Methylglyoxal synthase, Rhamnulose-1-phosphate aldolase, and L-fuculose phosphate aldolase .

Chemical Reactions Analysis

Phosphoglycolohydroxamic Acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

Phosphoglycolohydroxamic Acid can be compared with other hydroxamic acids and phosphate esters. Similar compounds include:

Properties

IUPAC Name

[2-(hydroxyamino)-2-oxoethyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6NO6P/c4-2(3-5)1-9-10(6,7)8/h5H,1H2,(H,3,4)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXHHWZKQZIJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NO)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199497
Record name Phosphoglycolohydroxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51528-59-7
Record name Phosphoglycolohydroxamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51528-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoglycolohydroxamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051528597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoglycolohydroxamic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03026
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phosphoglycolohydroxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphoglycolohydroxamic Acid
Reactant of Route 2
Phosphoglycolohydroxamic Acid
Reactant of Route 3
Reactant of Route 3
Phosphoglycolohydroxamic Acid
Reactant of Route 4
Reactant of Route 4
Phosphoglycolohydroxamic Acid
Reactant of Route 5
Phosphoglycolohydroxamic Acid
Reactant of Route 6
Phosphoglycolohydroxamic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.